Cas no 6199-67-3 (Cucurbitacin B)
Cucurbitacin B Chemical and Physical Properties
Names and Identifiers
-
- Cucurbitacin B
- 19-Nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 2b,16a,20,25-tetrahydroxy-9-methyl-, 25-acetate (7CI,8CI)
- (+)-Cucurbitacin B
- Amarine
- Cucurbitacine B
- NSC 144154
- NSC49451
- 19-Norlanosta-5,23-diene-3,11,22-trione,25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2b,9b,10a,16a,23E)-
- Cucurbitacin B hydrate
- [(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- Cucurbitacin-B
- DATISCACIN
- Datisca principle B
- Datiscn Principle B
- 0115W5MABF
- CUCURBITACIN R - DATISCA PRINCIPLE B
- 1,2-Dihydro-alpha-elaterin
- C32H46O8
- Cucurbitacine (B)
- Cuc B
- MLS002702988
- NSC-144154
- C3442
- 2beta,16alpha,20,25-tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9beta,10alpha-lanosta-5,23-dien-25-yl acetate
- Q-100715
- CHEMBL508185
- HY-N0416
- LMST01010104
- C08794
- NSC 49451
- SCHEMBL231815
- 19-nor-9.beta.,23-diene-3,11,22-trione, 9-methyl-2.beta.,16.alpha.,20,25-tetrahydroxy-, 25-acetate
- HSDB 3476
- A924078
- CUCURBITACIN B [INCI]
- (2.BETA.,9.BETA.,10.ALPHA.,16.ALPHA.,23E)-25-(ACETYLOXY)-2,16,20-TRIHYDROXY-9-METHYL-19-NORLANOSTA-5,23-DIENE-3,11,22-TRIONE
- (3E,6R)-6-[(1R,2R,4S,10S,11S,13R,14R,15R)-4,13-dihydroxy-1,6,6,11,15-pentamethyl-5,17-dioxotetracyclo[8.7.0.0?,?.0??,??]heptadec-7-en-14-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
- s8165
- (2beta,9beta,10alpha,16alpha,23E)-25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-19-Norlanosta-5,23-diene-3,11,22-trione
- 19-Norlanosta-5,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2.beta.,9.beta.,10.alpha.,16.alpha.,23E)-
- 1,2-DIHYDRO-.ALPHA.-ELATERIN
- CHEBI:3941
- CUCURBITACIN B [MI]
- 19-Nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 2beta,16alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
- 25-(Acetyloxy)-2,16,20-trihydroxy-9-methyl-19-norlanosta-5,23-diene-3,11,22-trione
- Cucurbitacin B hydrate, >=97% (HPLC)
- 19-Nor-9-beta,10-alpha-lanosta-5,23-diene-3,11,22-trione, 2-beta,16-alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
- NSC-49451
- GTPL12432
- (2S,4R,23E)-2,16beta,20-trihydroxy-9beta,10,14-trimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
- 2beta,16alpha,20,25-tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 25-acetate
- (R,E)-6-((2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
- NSC144154
- 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2.beta.,9.beta.,10.alpha.,16.alpha.,23E)-
- NS00094064
- UNII-0115W5MABF
- 6199-67-3
- CCG-270043
- Q27106259
- AC-34283
- MFCD07778083
- DTXSID501316196
- CS-3816
- 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2beta,9beta,10alpha,16alpha,23E)-
- AKOS015897085
- 19-Norlanosta-5,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, [2.beta.,.gamma.,.beta.,10.alpha.,16.alpha.]-
- 2b,16a,20,25-Tetrahydroxy-9-methyl-19-nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 25-acetate
- 25(Acetyloxy)2,16,20trihydroxy9methyl19norlanosta5,23diene3,11,22trione
- 19Norlanosta5,23diene3,11,22trione, 25(acetyloxy)2,16,20trihydroxy9methyl, (2beta,9beta,10alpha,16alpha,23E)
- 2b,16a,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9b,10a-lanosta-5,23-dien-25-yl acetic acid
- ((E,6R)-6-((2S,8S,9R,10R,13R,14S,16R,17R)-2,16-Dihydroxy-4,4,9,13,14-Pentamethyl-3,11-Dioxo-2,7,8,10,12,15,16,17-Octahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Hydroxy-2-Methyl-5-Oxohept-3-En-2-Yl) Acetate
- 1,2Dihydroalphaelaterin
- 1,2-Dihydro-a-elaterin
- CUCURBITACIN R-DATISCA PRINCIPLE B
- 19Nor9beta,10alphalanosta5,23diene3,11,22trione, 2beta,16alpha,20,25tetrahydroxy9methyl, 25acetate
- 2beta,16alpha,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9beta,10alpha-lanosta-5,23-dien-25-yl acetic acid
- 2b,16a,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9b,10a-lanosta-5,23-dien-25-yl acetate
- DA-72423
- 2beta,16alpha,20,25-Tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 25-acetic acid
- cucurbitacin B?
- CUCURBITACIN R DATISCA PRINCIPLE B
- 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2beta,9beta,10alpha,16alpha,23E)-(9CI)
- CUCURBITACINB
- 2b,16a,20,25-Tetrahydroxy-9-methyl-19-nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 25-acetic acid
- 1,2-Dihydro-I+--elaterin
-
- MDL: MFCD07778083
- Inchi: 1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
- InChI Key: IXQKXEUSCPEQRD-DKRGWESNSA-N
- SMILES: O[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)C([C@H](C[C@H]4[C@]3(C)C(C[C@]2(C)[C@H]1[C@@](C(/C=C/C(C)(C)OC(C)=O)=O)(C)O)=O)O)=O
Computed Properties
- Exact Mass: 558.31900
- Monoisotopic Mass: 558.31926842 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 6
- Complexity: 1210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138
- Molecular Weight: 558.7
- XLogP3: 2.6
Experimental Properties
- Color/Form: Powder
- Density: 1.0953 (rough estimate)
- Melting Point: 180-183°C
- Boiling Point: 699.3±55.0℃ at 760 mmHg
- Flash Point: 218.8±25.0 °C
- Refractive Index: 1.4900 (estimate)
- Solubility: DMSO: soluble10mg/mL, clear
- PSA: 138.20000
- LogP: 3.49930
- Merck: 2614
- Specific Rotation: D25 +88° (c = 1.55 in ethanol)
- λmax: 290(EtOH)(lit.)
- Vapor Pressure: 0.0±5.0 mmHg at 25°C
Cucurbitacin B Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811 6.1 / PGII
- Hazard Category Code: 25
- Safety Instruction: 45-24/25
- RTECS:RC6190000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- Toxicity:LD10 orally in mice: 5 mg/kg (LeMen)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cucurbitacin B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3442-25mg |
Cucurbitacin B |
6199-67-3 | 98.0%(LC) | 25mg |
¥935.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3442-5mg |
Cucurbitacin B |
6199-67-3 | 98.0%(LC) | 5mg |
¥295.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH354-25mg |
Cucurbitacin B |
6199-67-3 | 97+% | 25mg |
4846CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH354-10mg |
Cucurbitacin B |
6199-67-3 | 97+% | 10mg |
2072CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH354-1mg |
Cucurbitacin B |
6199-67-3 | 97+% | 1mg |
357CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH354-5mg |
Cucurbitacin B |
6199-67-3 | 97+% | 5mg |
1208CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82226-10MG |
Cucurbitacin B |
6199-67-3 | 10mg |
¥7105.56 | 2024-12-26 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0414-100mg |
Cucurbitacin B |
6199-67-3 | 98% | 100mg |
$150 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0414-20mg |
Cucurbitacin B |
6199-67-3 | 98% | 20mg |
$65 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3404-2 mg |
Cucurbitacin B |
6199-67-3 | 99.33% | 2mg |
¥410.00 | 2022-04-26 |
Cucurbitacin B Suppliers
Cucurbitacin B Related Literature
-
J. Malcolm Zander,Donald C. Wigfield J. Chem. Soc. D 1970 1599
-
Ya Xiao,Qiang Zhao,Qian Wu,Jinhua Chang,Hefei Xue,Cuizhe Liu,Xigang Liu RSC Adv. 2018 8 30978
-
3. 713. The constitutions of the cucurbitacinsW. T. de Kock,P. R. Enslin,K. B. Norton,D. H. R. Barton,B. Sklarz,A. A. Bothner-By J. Chem. Soc. 1963 3828
-
Reham S. Darwish,Omar A. Abdulmunem,Asmaa Khairy,Doaa A. Ghareeb,Abdelrahman M. Yassin,Shaymaa A. Abdulmalek,Eman Shawky RSC Adv. 2021 11 37049
-
Parichat Suebsakwong,Wanatsanan Chulrik,Warangkana Chunglok,Jian-Xin Li,Zhu-Jun Yao,Apichart Suksamrarn RSC Adv. 2020 10 10461
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cucurbitacins
- Natural Products and Extracts Plant Extracts Plant based Marah fabacea
- Natural Products and Extracts Plant Extracts Plant based Cogniauxia podolaena
- Natural Products and Extracts Plant Extracts Plant based Cayaponia angustiloba
- Triterpenoids
- Other Chemical Reagents
Additional information on Cucurbitacin B
Cucurbitacin B (CAS No: 6199-67-3) – A Comprehensive Overview of Its Bioactive Properties and Emerging Applications
Cucurbitacin B, with the chemical identifier CAS No: 6199-67-3, is a naturally occurring triterpenoid compound that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, derived from various cucurbitaceae plants, exhibits a diverse range of bioactivities that make it a promising candidate for further therapeutic development. The structural complexity and unique pharmacological properties of Cucurbitacin B have positioned it as a subject of intense study in both academic and industrial research settings.
The molecular structure of Cucurbitacin B features a tetracyclic lupane skeleton, which is further modified by various functional groups including hydroxyl, epoxy, and carbonyl moieties. This intricate framework contributes to its remarkable biological activity, particularly in modulating cellular signaling pathways associated with inflammation, cancer, and metabolic disorders. Recent advancements in chemical synthesis and isolation techniques have enhanced the availability of this compound, facilitating more extensive pharmacological investigations.
In the realm of oncology, Cucurbitacin B has demonstrated significant promise as an anti-cancer agent. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines by inhibiting key survival pathways such as the PI3K/Akt and MAPK signaling cascades. Furthermore, its interaction with microtubule dynamics has been explored, suggesting potential applications in chemotherapeutic regimens. The natural abundance of this compound in plants like Citrullus lanatus (watermelon) and Momordica charantia (bitter gourd) has made it an attractive candidate for developing botanical-based therapies.
Beyond its anti-cancer properties, Cucurbitacin B has shown considerable efficacy in addressing inflammatory conditions. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating nuclear factor kappa B (NF-κB) activity. This anti-inflammatory mechanism makes it a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to regulate immune responses without significant immunosuppressive effects further enhances its clinical relevance.
The metabolic profile of Cucurbitacin B has also been a focus of recent studies. Investigations have highlighted its role in improving insulin sensitivity and glucose homeostasis, suggesting potential applications in managing type 2 diabetes. By enhancing mitochondrial function and reducing oxidative stress, this compound may contribute to the prevention of diabetic complications. Additionally, its cholesterol-lowering effects have been observed in animal models, positioning it as a candidate for cardiovascular disease prevention.
The synthetic chemistry of Cucurbitacin B has seen notable progress, with researchers developing efficient methodologies for its total synthesis and semi-synthesis. These advancements have not only improved the availability of the compound but also provided insights into its structural features responsible for bioactivity. Biocatalytic approaches, particularly those involving enzymatic modifications, have been explored to enhance the yield and purity of synthetic derivatives. Such innovations are crucial for scaling up production and facilitating clinical trials.
The pharmacokinetic properties of Cucurbitacin B are another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its bioavailability and potential side effects. The compound's relatively short half-life necessitates optimized delivery systems to enhance therapeutic efficacy. Nanotechnology-based formulations and prodrugs are being explored as means to improve its stability and target specificity.
Emerging applications of Cucurbitacin B extend beyond traditional pharmaceuticals into the realm of cosmeceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and treating dermatological conditions. Preliminary clinical trials have demonstrated promising results in improving skin texture and reducing hyperpigmentation when incorporated into topical formulations.
The future direction of research on Cucurbitacin B is likely to focus on elucidating its mechanism of action at a molecular level and identifying novel therapeutic applications. Collaborative efforts between academia and industry are essential to translate preclinical findings into clinical practice. Regulatory pathways for natural product-derived compounds will also need to be refined to ensure safety and efficacy standards are met.
In conclusion, Cucurbitacin B (CAS No: 6199-67-3) represents a compelling natural product with multifaceted bioactivities relevant to various diseases. Its structural complexity, coupled with its demonstrated therapeutic potential, makes it a cornerstone of ongoing research in medicinal chemistry. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in the development of novel treatments for human health challenges.
6199-67-3 (Cucurbitacin B) Related Products
- 25383-25-9(19-Norlanosta-5,23-diene-11,22-dione,25-(acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-, (2a,3a,9b,10a,16a)-)
- 37710-13-7(19-Norlanosta-5,23-diene-3,11,22-trione,16,25-bis(acetyloxy)-2,20-dihydroxy-9-methyl-, (2b,9b,10a,16a,23E)- (9CI))
- 31065-03-9(Pregn-4-ene-3,6,20-trione,17-(acetyloxy)-16-methylene- (9CI))
- 3520-11-4(19-Norlanosta-5,23-diene-3,11,22-trione,2,16-bis(acetyloxy)-20,25-dihydroxy-9-methyl-, (2b,9b,10a,16b,23E)- (9CI))
- 7759-35-5(Nestoron)
- 6815-51-6(Pregn-4-ene-3,20-dione,17-(acetyloxy)-16-methylene-)
- 104777-93-7(19-Norlanosta-5,23-diene-3,11,22-trione,25-(acetyloxy)-16,20-dihydroxy-9-methyl-, (9b,10a,16a,23E)- (9CI))
- 17278-28-3(Isocucurbitacin B)
- 51868-64-5(19-Norlanosta-5,23-diene-11,22-dione,25-(acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-, (2a,3a,9b,10a,16a,23E)- (9CI))
- 5988-76-1(Cucurbitacin C)